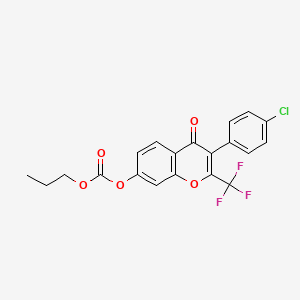

![molecular formula C21H18BrN3O4 B11651993 4-{(2E)-2-[1-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinyl}-4-oxobutanoic acid](/img/structure/B11651993.png)

4-{(2E)-2-[1-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinyl}-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 4-{(2E)-2-[1-(6-bromo-2-oxo-4-fenil-1,2-dihidroquinolin-3-il)etilidén]hidrazinil}-4-oxobutanoico es un compuesto orgánico complejo que presenta una estructura central de quinolina.

Métodos De Preparación

La síntesis del ácido 4-{(2E)-2-[1-(6-bromo-2-oxo-4-fenil-1,2-dihidroquinolin-3-il)etilidén]hidrazinil}-4-oxobutanoico típicamente implica varios pasos, comenzando desde precursores fácilmente disponibles. La ruta sintética a menudo incluye la formación del núcleo de quinolina, seguida de bromación y posterior funcionalización para introducir los grupos hidrazinil y oxobutanoico. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza. Los métodos de producción industrial pueden involucrar la ampliación de estas reacciones utilizando técnicas de flujo continuo y métodos de purificación avanzados para garantizar la consistencia y la eficiencia.

Análisis De Reacciones Químicas

Este compuesto experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse bajo condiciones específicas para formar derivados de quinolina.

Reducción: Las reacciones de reducción pueden modificar el núcleo de quinolina u otros grupos funcionales.

Sustitución: El átomo de bromo en el anillo de quinolina puede ser sustituido por otros nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones en investigación científica

El ácido 4-{(2E)-2-[1-(6-bromo-2-oxo-4-fenil-1,2-dihidroquinolin-3-il)etilidén]hidrazinil}-4-oxobutanoico tiene varias aplicaciones en investigación científica:

Química: Sirve como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.

Biología: Se utiliza en ensayos bioquímicos para investigar las interacciones enzimáticas y las vías celulares.

Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades únicas.

Aplicaciones Científicas De Investigación

3-{N’-[(1E)-1-(6-BROMO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)ETHYLIDENE]HYDRAZINECARBONYL}PROPANOIC ACID has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new therapeutic agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura central de quinolina le permite unirse a estos objetivos, modulando su actividad e influyendo en diversas vías bioquímicas. Las vías exactas involucradas dependen de la aplicación específica y el contexto biológico en el que se utiliza el compuesto.

Comparación Con Compuestos Similares

Compuestos similares incluyen otros derivados de quinolina, como:

- Ácido 6-bromo-4-oxo-4H-croman-3-carboxílico

- Ácido 4-fenilquinolina-2-carboxílico En comparación con estos compuestos, el ácido 4-{(2E)-2-[1-(6-bromo-2-oxo-4-fenil-1,2-dihidroquinolin-3-il)etilidén]hidrazinil}-4-oxobutanoico es único debido a sus grupos funcionales específicos, que confieren reactividad química y actividad biológica distintas.

Propiedades

Fórmula molecular |

C21H18BrN3O4 |

|---|---|

Peso molecular |

456.3 g/mol |

Nombre IUPAC |

4-[(2E)-2-[1-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)ethylidene]hydrazinyl]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H18BrN3O4/c1-12(24-25-17(26)9-10-18(27)28)19-20(13-5-3-2-4-6-13)15-11-14(22)7-8-16(15)23-21(19)29/h2-8,11H,9-10H2,1H3,(H,23,29)(H,25,26)(H,27,28)/b24-12+ |

Clave InChI |

ZVZGSHSUYGOVDU-WYMPLXKRSA-N |

SMILES isomérico |

C/C(=N\NC(=O)CCC(=O)O)/C1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 |

SMILES canónico |

CC(=NNC(=O)CCC(=O)O)C1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 |

Solubilidad |

46.3 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651910.png)

![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11651918.png)

![(6Z)-2-ethyl-5-imino-6-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651919.png)

![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11651920.png)

![3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11651922.png)

![(6Z)-2-cyclohexyl-6-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651929.png)

![Ethyl 7-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11651944.png)

![N,2-dimethyl-5-{(4Z)-4-[(2-methylphenyl)imino]-3,4-dihydrophthalazin-1-yl}benzenesulfonamide](/img/structure/B11651947.png)

![3-(3-methylphenyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11651966.png)

![N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11651968.png)

![4-tert-butyl-N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11651972.png)

![3-{[(2-chlorophenyl)amino]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11651994.png)